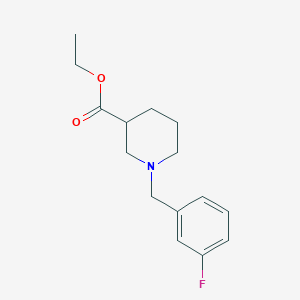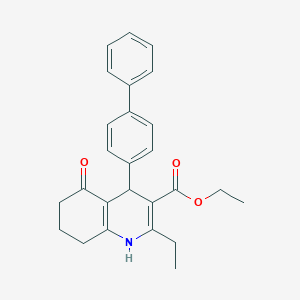![molecular formula C18H16N2O2S B5146417 N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5146417.png)
N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide, also known as HQAQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. HQAQ belongs to the class of thioacetamide derivatives and has been found to possess anti-inflammatory, antioxidant, and anticancer activities. In
作用机制
The exact mechanism of action of N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide is not fully understood. However, it has been proposed that N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide exerts its anti-inflammatory and antioxidant activities by inhibiting the nuclear factor-κB (NF-κB) signaling pathway and reducing the production of reactive oxygen species (ROS). Additionally, N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and inhibiting the Akt/mTOR pathway.
Biochemical and Physiological Effects:
Studies have shown that N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has several biochemical and physiological effects. N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been found to reduce the levels of inflammatory cytokines and ROS in various cell types. Moreover, N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
实验室实验的优点和局限性
One of the main advantages of using N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide in lab experiments is its potent anti-inflammatory, antioxidant, and anticancer activities. Moreover, N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been shown to be relatively non-toxic and well-tolerated in animal studies. However, one of the limitations of using N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide. One potential direction is to investigate the efficacy of N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide in animal models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to explore the potential of N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide as a chemotherapeutic agent for various types of cancer. Moreover, further studies are needed to elucidate the exact mechanism of action of N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide and to optimize its pharmacokinetic properties.
合成方法
The synthesis of N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide involves the reaction of 3-hydroxybenzaldehyde with 4-methyl-2-quinoline thiol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization.
科学研究应用
N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been extensively studied for its potential therapeutic properties. Several studies have reported that N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has also been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has shown promising anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines.
属性
IUPAC Name |
N-(3-hydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-9-18(20-16-8-3-2-7-15(12)16)23-11-17(22)19-13-5-4-6-14(21)10-13/h2-10,21H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOUKCKVHPAJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-naphthyl)-5-[3-(4-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146345.png)
![3-chloro-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5146352.png)

![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5146361.png)
![1-(2-chlorophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146372.png)
![N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5146380.png)
![1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5146385.png)
![8-methyl-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5146397.png)

![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5146404.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B5146410.png)
![diethyl [3-(2-fluorophenoxy)propyl]malonate](/img/structure/B5146425.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5146426.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2,3,3-triphenylpropanoate](/img/structure/B5146442.png)